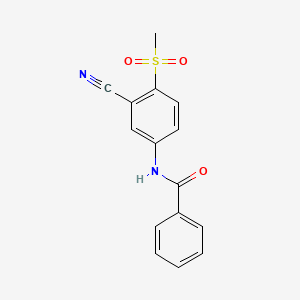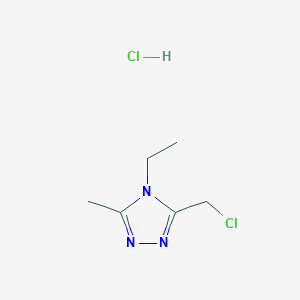
3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry and has been incorporated into a variety of compounds with diverse biological activities .
Synthesis Analysis
The synthesis of triazole derivatives often begins with the formation of 3-mercapto-1,2,4-triazoles, which can be obtained from acyl hydrazines and isothiocyanates. These intermediates can be further functionalized to yield 3-chloromethyl triazoles . Specifically, the synthesis of "this compound" likely involves the hydroxymethylation of 1H-1,2,4-triazole followed by chlorination to introduce the chloromethyl group, as described in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. Theoretical calculations, such as density functional theory (DFT), can also be employed to predict the molecular geometry, vibrational frequencies, and chemical shift values, which can be compared with experimental data for validation .
Chemical Reactions Analysis
Triazole derivatives can undergo a variety of chemical reactions. For instance, chloromethyl triazoles can react with trialkylphosphites to yield phosphonyl derivatives . They can also participate in reactions with sulfur and oxygen nucleophiles to form sulfides and ethers, respectively . The reactivity of the chloromethyl group in triazoles makes them valuable intermediates for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents on the triazole ring can significantly affect these properties. For example, the introduction of electron-donating or electron-withdrawing groups can alter the compound's acidity, basicity, and overall reactivity . The hydrochloride salt form of a triazole derivative would be expected to have improved water solubility compared to its free base form .
Scientific Research Applications
Pharmacological Properties
Triazole derivatives, including compounds similar to 3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride, have been found to possess significant pharmacological properties. They exhibit anti-convulsive activity and are potentially useful for treating conditions like epilepsy, tension, and agitation (Shelton, 1981).
Synthesis of Energetic Salts
Triazolyl-functionalized monocationic energetic salts have been synthesized through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole. These salts exhibit good thermal stability and high density, making them of interest in material science applications (Wang, Gao, Ye, & Shreeve, 2007).
Corrosion Inhibition
4H-1,2,4-triazole derivatives have been used for corrosion and dissolution protection of mild steel in hydrochloric acid solutions. Their inhibiting efficiency depends on the type and nature of the substituents in the inhibitor molecule (Bentiss et al., 2007).
Synthesis of Pesticide Intermediates
The compound is an important intermediate for preparing pesticides. A specific process for its synthesis involves hydroxymethylation and reaction with thioyl chloride (Ying, 2004).
Development of Antimicrobial Agents
Novel triazole derivatives, related to the this compound, have been synthesized and evaluated for their antimicrobial activities against various pathogenic bacteria and fungi (Altıntop et al., 2011).
Corrosion Inhibition on Copper
The efficiency of triazole derivatives as corrosion inhibitors for copper in hydrochloric acid medium has been investigated, demonstrating potential applications in protecting metal surfaces (Sudheer & Quraishi, 2013).
Tuberculosis Inhibition Activities
Certain 1,2,4-triazole derivatives have shown antibacterial activity against Mycobacterium species, indicating their potential in developing treatments for tuberculosis (Wujec et al., 2008).
Safety and Hazards
properties
IUPAC Name |
3-(chloromethyl)-4-ethyl-5-methyl-1,2,4-triazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-3-10-5(2)8-9-6(10)4-7;/h3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVRQYNFDDAJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1CCl)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3009654.png)
![6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3009659.png)
![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009660.png)
![{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B3009661.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B3009665.png)
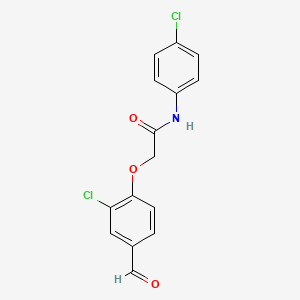
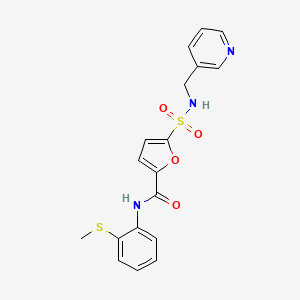
![4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine](/img/structure/B3009669.png)
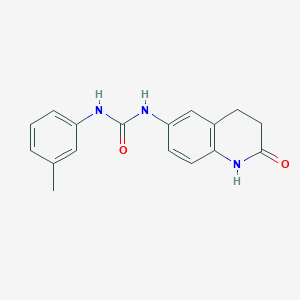
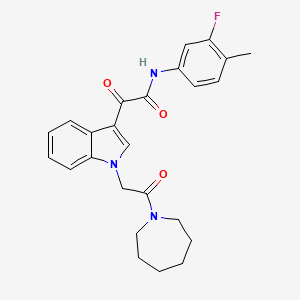
![4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B3009674.png)
![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3009675.png)
